5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine

Quality Control Analytical Chemistry Vendor Qualification

Researchers targeting STAT3-driven cancers or novel antitubercular agents often face inconsistent yields from mischaracterized heterocyclic building blocks. 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5) solves this as the direct precursor to STX-0119, a selective STAT3 dimerization inhibitor studied in glioblastoma multiforme. - Purity ≥98% (GC/T), NMR-confirmed structure; melting point 223-226°C. - Enables reliable amide coupling, urea synthesis, and thioether-linked SAR exploration. - Air-sensitive solid shipped under inert gas; ambient transport. Routine B2B global delivery.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 7659-06-5
Cat. No. B1295642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine
CAS7659-06-5
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NN=C(O2)N
InChIInChI=1S/C6H5N3O2/c7-6-9-8-5(11-6)4-2-1-3-10-4/h1-3H,(H2,7,9)
InChIKeyRNARLYVZVOWYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine Procurement Guide


5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine (CAS 7659-06-5, MW 151.12 g/mol, C6H5N3O2) is a heterocyclic building block comprising a 1,3,4-oxadiazole core with a 2-amino substituent and a furan-2-yl ring at the 5-position [1]. The 1,3,4-oxadiazole scaffold is well-recognized in medicinal chemistry for its broad pharmacological activity spectrum, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, and its established role as a bioisostere for carboxylic acids and esters [2][3]. The compound is typically supplied as a solid with purity specifications >95.0% (GC/T), melting at approximately 223-226 °C, and requires storage under inert gas due to air sensitivity [4]. The 2-amino group serves as a versatile nucleophilic handle for downstream derivatization, while the furan ring contributes to the unique electronic and steric profile of the molecule.

Heterocyclic building block for 1,3,4-oxadiazole pharmacophores
2-Amino group enables amide, urea, and thioether derivatizations
Supports medicinal chemistry and materials research workflows

Pitfalls of Substituting 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine


Interchanging 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine with other 2-amino-1,3,4-oxadiazoles (e.g., phenyl-, thiophene-, or alkyl-substituted analogs) is not a functionally neutral decision. The electronic and steric properties of the 5-position substituent critically modulate the oxadiazole ring's reactivity, binding affinity, and downstream pharmacokinetic parameters [1]. While the 1,3,4-oxadiazole core provides a common scaffold with favorable properties such as metabolic stability and aqueous solubility compared to other oxadiazole isomers [2], the specific furan-2-yl appendage introduces distinct characteristics. Furan, compared to its sulfur analog thiophene, exhibits smaller transition moments and lower calculated hyperpolarizabilities, which can fundamentally alter molecular interactions and material properties [3]. Furthermore, the furan ring itself influences the tautomeric equilibrium of adjacent functional groups, a property that differs markedly from benzene or thiophene congeners [4]. Consequently, substituting even a seemingly minor structural variant can lead to significant and unpredictable changes in biological activity, synthetic yield, or material performance, underscoring the necessity of procuring the specific compound with verified identity and purity.

5-Position substituent mismatch
Furan-2-yl imparts distinct electronic and steric properties; phenyl or thiophene analogs may alter reactivity and binding profiles.
Tautomeric equilibrium shift
Furan ring influences adjacent functional group tautomerism differently than benzene or thiophene, affecting reaction outcomes.
Non-linear optical property divergence
Furan/oxadiazole system shows distinct polarizability characteristics; thiophene analogs may exhibit substantially different NLO performance.

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine: Procurement Evidence


Supplier-Grade Purity and Analytical Data

The compound is commercially available from multiple vendors with standardized purity specifications. TCI Chemicals offers the product with a purity of >95.0% as determined by GC and confirmed by non-aqueous titration [1]. The product is supplied with an NMR certificate confirming structural identity [1]. This level of analytical characterization supports reliable downstream synthetic applications.

Supplier Purity
Data to verify
>95.0% (GC/T), NMR structure confirmation
Supports reliable synthetic reproducibility
Multiple vendor sourcing; verify COA upon receipt
Quality Control Analytical Chemistry Vendor Qualification

Melting Point and Physical Form Consistency

The melting point of the compound is consistently reported across multiple authoritative sources. TCI Chemicals specifies a melting point of 223 °C [1], while ChemicalBook reports a range of 225-226 °C . This narrow and consistent range (223-226 °C) provides a reliable quality attribute for identity verification upon receipt.

Melting Point
Data to verify
223–226 °C (consistent across sources)
Enables rapid identity verification upon receipt
Narrow range supports procurement confidence
Physical Characterization Thermal Analysis Material Science

GHS Hazard Profile vs. Thiadiazole Analogs

According to the ECHA C&L Inventory, 5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine is classified under the CLP regulation as Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) with the signal word 'Warning' [1]. While direct safety data comparisons with specific analogs are limited in public databases, class-level analysis indicates that 1,3,4-oxadiazoles generally exhibit favorable metabolic stability and lower lipophilicity compared to isomeric oxadiazoles [2].

GHS Hazard Profile
Class-level
Target: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Warning).
Class: 1,3,4-oxadiazoles may offer favorable metabolic stability vs isomers.
Informs safe handling and in vivo study compound selection
Class-level metabolic advantage per literature review
Hazard Assessment Safety Data Regulatory Compliance

Key Intermediate for STAT3 Inhibitor STX-0119

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine serves as a crucial building block for the synthesis of STX-0119 (N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide), a selective STAT3 dimerization inhibitor with reported anticancer activity against glioblastoma multiforme tumor cells . The compound's 2-amino group undergoes amide coupling with 2-phenylquinoline-4-carbonyl chloride to yield STX-0119, which has been studied as a small-molecule therapeutic agent targeting the STAT3 pathway .

Synthetic Utility
Data to verify
Key intermediate for STX-0119 (STAT3 dimerization inhibitor) via amide coupling
Enables STAT3 pathway SAR studies
Derivative studied in glioblastoma cell models
Medicinal Chemistry Cancer Therapeutics Synthetic Methodology

Electronic Properties: Furan vs. Thiophene

The furan-2-yl substituent imparts distinct electronic properties compared to its sulfur-containing analog (thiophene). Computational studies demonstrate that 1,3,4-oxadiazoles exhibit much larger dipole moment changes upon excitation than the corresponding furan monomer [1]. However, the calculated hyperpolarizabilities of oxadiazole-containing systems are smaller than those of thiadiazole analogs primarily due to smaller transition moments [1]. Additionally, the third-order polarizabilities of thiophene-containing oligomers are approximately four times larger than those of 1,3,4-oxadiazole oligomers [2].

NLO Properties
Class-level
Furan/oxadiazole: larger dipole moment change; Thiophene/thiadiazole: ~4× larger third-order polarizability
Distinct NLO characteristics for material design
Computational and experimental data; thiophene oligomer γ ~4× oxadiazole
Computational Chemistry Materials Science Non-linear Optics

Antimycobacterial Derivative Activity

Derivatives synthesized from 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine have demonstrated antimycobacterial activity. Specifically, α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide, a compound derived from this core scaffold, exhibited in vitro activity against Mycobacterium tuberculosis [1]. The unsubstituted 2-amino group on the oxadiazole ring is essential for the synthesis of such thioether-linked derivatives.

Derivative Activity
Data to verify
α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide showed in vitro activity against M. tuberculosis
Scaffold supports antimycobacterial research
Parent compound required for derivative synthesis; further validation needed
Antitubercular Agents Medicinal Chemistry Infectious Disease

5-(Furan-2-yl)-1,3,4-oxadiazol-2-amine Applications


STAT3 Inhibitor Synthesis for Oncology Research

This compound is the essential building block for synthesizing STX-0119, a selective STAT3 dimerization inhibitor studied for glioblastoma multiforme therapy . Researchers developing novel STAT3-targeting agents should procure this specific amine for reliable amide coupling to generate the STX-0119 pharmacophore. The >95% purity ensures consistent yields in medicinal chemistry campaigns, while the established NMR confirmation of structure reduces the need for extensive in-house characterization of the starting material.

Antimycobacterial Scaffold Development

Derivatives such as α-[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide have demonstrated in vitro activity against Mycobacterium tuberculosis [1]. Procurement of this parent amine enables the synthesis of thioether-linked analogs and other functionalized derivatives for structure-activity relationship studies targeting tuberculosis and other mycobacterial infections.

Non-Linear Optical Material Design

The furan-1,3,4-oxadiazole conjugate exhibits distinct electronic properties, including large dipole moment changes upon excitation and characteristic hyperpolarizability values [2]. For researchers designing NLO materials or organic semiconductors where specific polarizability and transition moment characteristics are required, this compound provides a structurally defined building block that differs quantitatively from thiophene- and thiadiazole-based alternatives [3].

Heterocyclic Chemistry Teaching and Methodology

The well-defined melting point (223-226 °C) and availability with verified analytical data make this compound an excellent candidate for undergraduate and graduate laboratory courses in heterocyclic chemistry. The compound's reactivity at the 2-amino position enables demonstration of fundamental transformations such as amide bond formation, urea synthesis, and alkylation reactions [4].

Application
Selection Property
Validation Focus
STAT3 dimerization inhibitor synthesis (research)
2-Amino nucleophile for amide coupling
NMR-confirmed structure and purity verification
Antimycobacterial scaffold derivatization
Thioether linkage formation at 2-position
In vitro antimycobacterial assay validation
Non-linear optical material design
Furan-specific electronic profile
Polarizability and dipole moment characterization
Heterocyclic chemistry education
Well-defined melting point and amino reactivity
Identity check and reaction demonstration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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